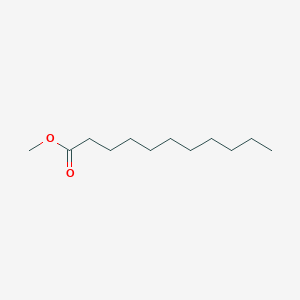

Methyl undecanoate

Description

This compound is a natural product found in Humulus lupulus, Daphne odora, and other organisms with data available.

Propriétés

IUPAC Name |

methyl undecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPQPWPZFBULGKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061922 | |

| Record name | Methyl undecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1731-86-8 | |

| Record name | Methyl undecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1731-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl undecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001731868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Undecanoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl undecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl undecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.503 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL UNDECANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K67YZ97W6C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of Methyl Undecanoate

Conventional and Novel Esterification Routes to Methyl Undecanoate

This compound is predominantly synthesized via esterification processes, involving the conversion of undecanoic acid into its corresponding methyl ester.

Acid-catalyzed esterification stands as a conventional and widely employed technique for the synthesis of this compound. This method entails the reaction of undecanoic acid with methanol in the presence of an acid catalyst. For example, 10-undecenoic acid can be reacted with methanol and sulfuric acid under reflux conditions to yield methyl 10-undecenoate with high purity. nih.gov The reaction typically proceeds for several hours, followed by purification steps such as washing with an aqueous sodium bicarbonate solution, drying over anhydrous sodium sulfate to eliminate excess acid and water, and subsequent column chromatography for further refinement. nih.gov

A representative procedure involves:

Reactants: 10-Undecenoic acid, methanol, sulfuric acid (catalyst). nih.gov

Conditions: Reflux temperature (e.g., 65 °C for 2 to 6 hours), with continuous stirring. nih.govpharmacyjournal.in

Purification: The process includes removing excess methanol under reduced pressure, diluting with ethyl acetate, washing with 5% aqueous NaHCO3 solution and brine, drying over anhydrous Na2SO4, and purifying via column chromatography. nih.govpharmacyjournal.in

This method is highly efficient, frequently resulting in quantitative yields of the product (e.g., 99% pure methyl undec-10-enoate). nih.gov

Enzymatic synthesis offers an environmentally friendly alternative to traditional chemical routes, leveraging lipases as biocatalysts. Lipases (triacylglycerol acylhydrolase, EC 3.1.1.3) are enzymes naturally involved in the hydrolysis of ester bonds; however, they are also capable of catalyzing esterification and transesterification reactions in vitro. nih.govrsc.orgmdpi.com

In the context of this compound and other fatty acid methyl esters (FAMEs), lipases can facilitate the conversion of fatty acids found in bio-oil into FAMEs. For instance, Novozyme-435, a widely utilized immobilized lipase, has demonstrated the ability to convert approximately 85% of fatty acids in bio-oil into FAMEs over 14 hours at 35°C. researchgate.net This biocatalytic upgrading process is significant for producing high-quality liquid biofuels, with this compound being one of the potential FAME products. researchgate.netdntb.gov.ua The advantages of using enzymes like lipases include their high regio-, chemo-, and enantioselectivity, as well as their stability in organic solvents. mdpi.com

Advanced methods for synthesizing this compound often involve transesterification or other specialized processes, particularly when sourcing from bio-renewable materials.

Transesterification: this compound can be a component of biodiesel generated through the transesterification of various oils, including those derived from municipal secondary sewage sludge. caymanchem.com Transesterification involves the reaction of triglycerides with methanol, frequently catalyzed by agents such as sodium hydroxide or metal oxides. acmesynthetic.comacs.org For example, the transesterification of ethyl-10-undecenoate with diols, catalyzed by metal oxides like Cu-deposited V2O5, can yield monomers such as cyclohexane-1,4-diylbis(methylene) bis(undec-10-enoate), which are valuable precursors for biobased polyesters. acs.org

Pyrolysis of Methyl Ricinoleate: Another advanced pathway, particularly when starting from castor oil, involves a two-step procedure. Castor oil, rich in ricinoleic acid triglycerides, first undergoes transesterification with methanol. This is followed by the pyrolysis of the resulting methyl ricinoleate, which yields heptanal and this compound. mdpi.com A drawback of this pyrolysis step is the requirement for harsh reaction conditions, including high temperatures (up to 600 °C) and pressures. mdpi.com

Enzymatic Synthesis and Biocatalytic Approaches

Derivatization Strategies for this compound

This compound, owing to its long alkyl chain and ester functional group, serves as a versatile precursor for various chemical transformations.

The alkyl chain of this compound can be modified through different reactions, facilitating the synthesis of more complex molecular structures.

Olefination reactions, specifically methylenation, involve the conversion of a carbonyl group (C=O) into a methylene group (C=CH2). Titanium methylene complexes are highly effective reagents for this transformation. wikiwand.comrsc.org Well-known reagents in this category include Tebbe's reagent ((C5H5)2TiCH2ClAl(CH3)2) and Petasis reagent, both recognized for their ability to methylenate carbonyl compounds. wikiwand.comrsc.orgrsc.org

Recent research has investigated the application of dinuclear titanium(III) methylene complexes for the methylenation of esters like this compound. rsc.orgnih.govscispace.comresearchgate.net A specific dinuclear titanium methylene complex, [TiCl(tmeda)]2(μ-CH2)(μ-Cl)2 (where tmeda represents N,N,N',N'-tetramethylethylenediamine), has been successfully synthesized via transmetallation from a zinc methylene complex. rsc.orgnih.govscispace.comresearchgate.net This isolated titanium methylene complex can efficiently methylenate this compound in tetrahydrofuran (THF), yielding 2-methoxy-1-decene and its hydrolysis product. rsc.orgnih.govscispace.com The reaction, when performed with one equivalent of the titanium methylene complex, achieves a yield of 76%. nih.govscispace.com The presence of TMEDA is critical for the generation of the active species required for ester methylenation. nih.govscispace.com

Table 1: Methylenation of this compound with a Dinuclear Titanium Methylene Complex

| Reactant | Reagent | Solvent | Yield (%) | Products |

| This compound | [TiCl(tmeda)]2(μ-CH2)(μ-Cl)2 (1 equivalent) nih.gov | THF | 76 | 2-methoxy-1-decene and hydrolysis product nih.gov |

Table 2: Key Properties of this compound

| Property | Value | Source |

| Chemical Formula | C12H24O2 sigmaaldrich.comcymitquimica.com | PubChem nih.gov |

| Molecular Weight | 200.32 g/mol sigmaaldrich.comfishersci.co.ukthegoodscentscompany.com | PubChem nih.gov |

| Appearance | Colorless to pale yellow liquid cymitquimica.comacmesynthetic.com | CymitQuimica cymitquimica.com |

| Odor | Pleasant, fruity odor cymitquimica.com | CymitQuimica cymitquimica.com |

| CAS Number | 1731-86-8 nih.govsigmaaldrich.comfishersci.co.uk | PubChem nih.gov |

| PubChem CID | 15607 nih.govfishersci.co.ukwikidata.org | PubChem nih.gov |

| Solubility in Water | Insoluble fishersci.co.ukcymitquimica.com | CymitQuimica cymitquimica.com |

| Solubility in Organic Solvents | Soluble in ethanol, ether, organic solvents fishersci.co.ukcymitquimica.com | CymitQuimica cymitquimica.com |

| Boiling Point | Relatively high compared to smaller esters cymitquimica.com | CymitQuimica cymitquimica.com |

| Flash Point | 109.0 °C (228.2 °F) (closed cup) sigmaaldrich.com | Sigma-Aldrich sigmaaldrich.com |

| Density | 0.86700 to 0.86900 @ 25.00 °C thegoodscentscompany.com | The Good Scents Company thegoodscentscompany.com |

| Refractive Index | 1.42700 to 1.43000 @ 20.00 °C thegoodscentscompany.com | The Good Scents Company thegoodscentscompany.com |

Green Chemistry Principles in this compound Synthesis and Derivatization

Solvent-Free and Environmentally Benign Reaction Conditions

The pursuit of green chemistry principles in the synthesis of this compound and its derivatives has led to the development of solvent-free and other environmentally benign reaction conditions. One notable example involves the reaction of renewable methyl 10,11-epoxyundecanoate with various amines. This transformation, catalyzed by zinc(II) perchlorate hexahydrate (Zn(ClO₄)₂·6H₂O), proceeds efficiently under solvent-free conditions, yielding β-amino alcohols in a regioselective manner. uni.lu This approach highlights the potential for reducing solvent waste and simplifying purification processes.

Furthermore, microwave-assisted cross-metathesis reactions of unsaturated fatty acid methyl esters, including methyl 10-undecenoate, with compounds like eugenol have been demonstrated under solvent-free conditions. fishersci.caattelements.com These reactions, often employing ruthenium-carbene catalysts (e.g., second-generation Grubbs catalyst), achieve high conversions and selectivities. fishersci.caattelements.com The absence of solvents in such processes significantly contributes to their environmental benignity by reducing volatile organic compound (VOC) emissions and the need for solvent recovery or disposal. Catalytic transesterification reactions, which are relevant to the production of methyl esters, also benefit from large-scale, solvent-free conditions, offering considerable environmental and economic advantages. thegoodscentscompany.com

Utilization of Renewable Feedstocks for this compound Precursors

A key aspect of sustainable chemistry for this compound involves its derivation from renewable feedstocks, primarily vegetable oils. Castor oil, in particular, is a significant renewable resource for the synthesis of high-value chemicals, including this compound. fishersci.se Methyl ricinoleate, the major component of castor oil, can be converted to methyl undecenoate and heptaldehyde through thermal-catalytic cracking and alkali-splitting reactions. fishersci.se This process leverages a bio-based raw material to produce valuable intermediates for various industries.

The broader category of fats and oils, which are triglycerides, serves as a substantial renewable feedstock. Their transesterification with alcohols yields methyl esters of fatty acids, including those that can be precursors to this compound. sigmaaldrich.com For instance, 10-undecenoic acid, often derived from castor oil, can be readily methylated to methyl 10-undecenoate (also known as methyl undecenoate) with high yields (up to 95%) using methods like sulfuric acid catalysis in methanol. americanelements.com Olefin metathesis, a versatile green method, also enables the synthesis of high-value chemicals from non-edible vegetable oils, such as tung oil or α–eleostearic acid methyl ester, through cross-metathesis reactions. nih.govfishersci.nofishersci.co.uk These reactions, followed by hydrogenation, can yield products like methyl (ω) 11-acetoxy-undecanoate, demonstrating the potential of diverse renewable lipid sources. nih.govfishersci.co.uk

The following table summarizes some renewable feedstocks and their conversion to this compound or its precursors:

| Renewable Feedstock | Precursor/Intermediate | Transformation Method | Resulting Compound | Yield (where specified) | Reference |

| Castor Oil | Methyl Ricinoleate | Thermal-catalytic cracking, alkali-splitting | Methyl Undecenoate | Not specified | fishersci.se |

| 10-Undecenoic Acid | - | Esterification with methanol (sulfuric acid catalyst) | Methyl 10-Undecenoate | Up to 95% | americanelements.com |

| Tung Oil / α–Eleostearic Acid Methyl Ester | - | Olefin Cross-Metathesis, Hydrogenation | Methyl (ω) 11-acetoxy-undecanoate | 51-99% | nih.govfishersci.co.uk |

Atom Economy and Catalytic Efficiency in this compound Chemistry

Atom economy is a crucial concept in green chemistry, aiming to maximize the incorporation of all starting material atoms into the final desired product, thereby minimizing waste. ontosight.ai In the context of this compound chemistry, catalytic processes often exhibit high atom economy and impressive catalytic efficiency.

Another example of catalytic efficiency is the hydrogenation of methyl 10-undecenoate. Studies have shown that ion-exchange resin-supported ruthenium nanoparticles (Ru NPs) dispersed in randomly methylated α-cyclodextrin aqueous solution can serve as efficient and recyclable catalysts for this reaction. wikipedia.org A total conversion of methyl undecenoate was achieved with randomly methylated α-cyclodextrin at 80 mmol L⁻¹. wikipedia.org This demonstrates the ability of specific catalyst systems to drive reactions to completion with high efficiency.

Raney®-nickel catalysts are also employed in the hydrogenation of nitrile-esters to amino-esters, such as the conversion of 10-cyano-9-decenoate to methyl 11-aminoundecanoate, an alternative monomer for polyamide 11 production. fishersci.ieontosight.ai The choice of catalyst and reaction conditions in these processes can significantly improve selectivity and yield, sometimes achieving nearly 100% primary amine formation, thereby showcasing high catalytic efficiency in controlling product distribution. fishersci.ieontosight.ai

Advanced Analytical Techniques for Methyl Undecanoate Characterization and Quantification

Chromatographic Methodologies in Methyl Undecanoate Analysis

Chromatography is the cornerstone for the analysis of fatty acid methyl esters (FAMEs), including this compound. Both gas and liquid chromatography offer distinct advantages for its separation and quantification.

Gas Chromatography (GC) Applications

Gas chromatography is the most prevalent and powerful technique for FAME analysis due to the volatility and thermal stability of these esters. restek.comgcms.cz The process typically involves the derivatization of fats and oils into their corresponding FAMEs, which are then separated and quantified. restek.com

This compound is widely employed as an internal standard in gas-liquid chromatography (GLC). medchemexpress.commedchemexpress.comarctomsci.comchemsrc.com An internal standard is a compound added to a sample in a known concentration to facilitate the quantification of other analytes. This compound is particularly suitable because, as a fatty acid with an odd number of carbon atoms (C11:0), it is typically absent or present in very low concentrations in most natural fats and oils of animal or vegetable origin. gcms.czwho.int

This unique characteristic allows it to be introduced into a sample matrix without overlapping with naturally occurring fatty acids. For instance, it has been used as an internal standard for the gas chromatographic analysis of biodiesel produced from Pistacia chinensis oil. scientificlabs.co.uk In the analysis of trans-fatty acids in foods, official methods like AOAC 2012.13 specify the use of two internal standards, one of which is this compound (C11:0 FAME), to ensure accurate quantification of the fatty acids present. who.int Its deuterated form, this compound-d21, is also available for use as an internal standard in mass spectrometry-based methods. medchemexpress.com

The separation of FAMEs in gas chromatography is critically dependent on the choice of the stationary phase within the GC column. nih.gov The polarity of the stationary phase is the most important characteristic dictating the separation selectivity. sigmaaldrich.com Stationary phases for FAME analysis can be broadly categorized as non-polar, polar, and highly polar.

Non-Polar Stationary Phases : These columns, often composed of 100% dimethylpolysiloxane (e.g., DB-1, Equity-1, SE-30), separate compounds primarily based on their boiling points. sigmaaldrich.comsigmaaldrich.comnist.gov When using a non-polar phase, unsaturated FAMEs will elute before their saturated counterparts of the same carbon chain length. aocs.org While these columns are thermally stable, their selectivity for complex FAME mixtures, especially for isomers, is limited. nih.gov

Polar Stationary Phases : Polyethylene glycol (PEG) phases, commonly known by the trade name Carbowax (e.g., FAMEWAX, SolGel-WAX), are popular for general FAME analysis. aocs.orginterchim.frhplc.sk On these columns, the elution order is reversed compared to non-polar phases; saturated FAMEs elute before the corresponding unsaturated FAMEs. aocs.org This is because the polarizable double bonds in unsaturated FAMEs interact more strongly with the polar stationary phase, increasing their retention time. researchgate.net These phases provide good resolution for many common fatty acids found in plant and animal sources. restek.cominterchim.fr

Highly Polar Stationary Phases : For complex separations involving geometric (cis/trans) and positional isomers of FAMEs, highly polar stationary phases containing cyanopropyl functional groups are the preferred choice. interchim.frnih.gov Columns such as the Rt-2560 (a biscyanopropyl phase) or HP-88 are specifically designed for this purpose. restek.comgcms.czinterchim.fr The strong dipole-dipole interactions between the cyanopropyl groups and the double bonds of the FAMEs provide excellent selectivity, allowing for the separation of cis and trans isomers. restek.cominterchim.fr On these phases, trans isomers elute before their corresponding cis isomers. restek.com While offering superior separation for isomers, these columns generally have lower maximum operating temperatures compared to non-polar or PEG phases. nih.gov

| Phase Polarity | Common Phase Type | Example Columns | Primary Separation Principle | Key Applications | Elution Order (Same Carbon #) |

|---|---|---|---|---|---|

| Non-Polar | Polydimethylsiloxane (PDMS) | Equity-1, DB-1, HP-5 | Boiling Point | General purpose, high-temperature applications. | Unsaturated before Saturated |

| Polar | Polyethylene Glycol (PEG) | FAMEWAX, DB-WAX, SolGel-WAX | Polarity & Boiling Point | Routine analysis of plant/animal FAMEs. | Saturated before Unsaturated |

| Highly Polar | Cyanopropyl-substituted Polysiloxane | Rt-2560, HP-88, BPX70 | Polarity (Dipole Interactions) | Separation of cis/trans and positional isomers. | Saturated > trans-Unsaturated > cis-Unsaturated |

The quantitative analysis of this compound itself is less common than its use as a tool for quantifying other compounds. In the analysis of complex FAME mixtures, such as those found in biodiesel, foods, and biological tissues, this compound is added as an internal standard. who.intresearchgate.net The most common detector for this purpose is the Flame Ionization Detector (FID), which provides a response proportional to the mass of carbon entering it. gcms.cz

The procedure involves adding a precise amount of this compound to a known mass of the sample before the derivatization (transesterification) step. gcms.czwho.int After GC-FID analysis, the peak areas of all FAMEs, including the internal standard, are integrated. The concentration of each individual fatty acid is then calculated by comparing its peak area to the peak area of the internal standard, using predetermined response factors. gcms.cz This method corrects for potential variations in injection volume and sample loss during preparation, ensuring high accuracy and precision. nih.gov Several official methods for fat analysis in foods and biodiesel rely on this principle for accurate quantification. gcms.czwho.intunesp.br

| Parameter | Condition |

|---|---|

| Column | Rt-2560 (100 m x 0.25 mm ID, 0.20 µm film) restek.com |

| Oven Program | 100°C (hold 4 min) to 240°C at 3°C/min (hold 15 min) restek.com |

| Injector | Split, 225°C restek.com |

| Detector | FID, 285°C gcms.cz |

| Carrier Gas | Helium or Hydrogen restek.comgcms.cz |

| Internal Standard | This compound (C11:0) at a known concentration restek.com |

To aid in the identification of compounds where pure standards are unavailable, the Kovats Retention Index (I) system is widely used. customs.go.jp This system standardizes retention times by relating the retention of an analyte to that of n-alkanes eluting before and after it. nist.gov The retention index of a compound is a constant for a given stationary phase and temperature, making it a more reliable identifier than retention time alone. chromatographyonline.com

The retention index for this compound varies significantly with the polarity of the stationary phase. On non-polar phases, its retention index is typically around 1405-1420, while on polar phases, the value increases substantially to approximately 1665-1732. nih.gov This difference highlights the stronger interaction of the ester functional group with polar stationary phases.

The general elution order of FAMEs on different columns is predictable:

On non-polar columns , elution is primarily by boiling point. For a given carbon chain length, compounds with more double bonds (and thus lower boiling points) elute first. Elution time increases with the carbon chain length. sigmaaldrich.comaocs.org

On polar columns , elution is governed by polarity. For a given carbon chain length, saturated FAMEs elute first, followed by monounsaturated, di-unsaturated, and so on, due to increasing interaction of the double bonds with the polar phase. aocs.orgaocs.org

| Stationary Phase Type | Reported Retention Index (I) | Source |

|---|---|---|

| Standard Non-Polar (e.g., 100% methyl silicone) | 1405 - 1422 | nih.gov |

| Semi-Standard Non-Polar (e.g., 5% phenyl methylpolysiloxane) | 1422 - 1432 | nih.gov |

| Standard Polar (e.g., PEG/WAX) | 1665 - 1732 | nih.gov |

Quantitative Analysis of this compound in Complex Mixtures (e.g., FAMEs)

Supercritical Fluid Chromatography (SFC) Investigations

Supercritical fluid chromatography (SFC) has emerged as a valuable technique for the analysis of fatty acid methyl esters (FAMEs), including this compound. This method is particularly useful for separating complex mixtures of these compounds. In comprehensive two-dimensional SFC, a silica gel column can be used in the first dimension to separate FAMEs based on their number of double bonds, while an octadecylsilyl (ODS) column in the second dimension separates them by chain length. nih.gov This orthogonal approach provides highly-ordered chromatograms and enhanced resolution, facilitating the identification of minor components in a mixture. nih.gov

For the quantitative analysis of biodiesel esters in diesel fuels, SFC with flame ionization detection (SFC-FID) offers a robust method. By back-flushing a silica column after the elution of hydrocarbons, the various esters can be eluted as a single, distinct peak, allowing for the determination of total biodiesel content. oup.com This technique has demonstrated linearity for biodiesel esters in the range of 1.0% to 50%, with a signal-to-noise ratio of 25 at the 0.1% level, indicating good sensitivity. oup.com The relative standard deviation for this method is low, at 0.8%, highlighting its precision. oup.com

Spectroscopic Investigations of this compound and Its Derivatives

Spectroscopic techniques are indispensable for the detailed characterization of this compound, providing insights into its structure, molecular weight, and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules like this compound. In the context of its reactions, NMR is crucial for tracking chemical transformations. For instance, in the methylenation of this compound using a dinuclear titanium methylene complex, ¹H NMR spectroscopy is used to monitor the reaction's progress. rsc.orgresearchgate.net The disappearance of the reactant signals and the appearance of new signals corresponding to the vinyl ether product confirm the conversion. rsc.orgresearchgate.net

In a study involving the reaction of a zinc methylene complex with a titanium chloride to form a titanium methylene complex, ¹H NMR was instrumental in identifying the resulting complex. The spectrum showed a characteristic signal for the Ti-CH2-Ti moiety at 9.96 ppm. rsc.org Furthermore, ¹³C NMR data corroborates the structure, with a peak at 248.2 ppm corresponding to the methylene carbon. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and investigating the fragmentation patterns of this compound. When coupled with gas chromatography (GC-MS), it allows for the separation and identification of components in a mixture. The IUPAC name for this compound is this compound, and its molecular formula is C₁₂H₂₄O₂. nih.gov Its molecular weight is 200.3178 g/mol . nist.govnist.gov

The mass spectra of this compound isomers are well-documented and aid in locating functional groups. researchgate.net However, in complex mixtures where components may not be perfectly resolved, the presence of other ions can complicate interpretation. researchgate.net

Electron Ionization (EI) and Chemical Ionization (CI) Studies

Electron Ionization (EI) is a common ionization technique used in GC-MS for the analysis of FAMEs like this compound. shimadzu.com The EI mass spectrum of this compound exhibits a characteristic fragmentation pattern. nih.govasdlib.org A prominent fragment ion is observed at a mass-to-charge ratio (m/z) of 74, which is characteristic of methyl esters and results from a McLafferty rearrangement. asdlib.orglibretexts.orgcore.ac.uk Another significant fragment appears at m/z 169. asdlib.org The molecular ion peak for this compound is also observed. libretexts.org

The following table summarizes the top five peaks in the EI mass spectrum of this compound from two different sources, highlighting the consistent fragmentation pattern.

| Source | m/z (Top 5 Peaks) |

| MoNA ID: FiehnLibVolatile0208 | 74, 87, 43, 41, 55 nih.gov |

| MoNA ID: JP006545 | 74, 87, 41, 43, 55 nih.gov |

Positive Chemical Ionization (PCI) offers an alternative to EI. While EI generates numerous fragment ions, which can be advantageous for separating components from impurities, it can also lead to reduced sensitivity for individual ions. shimadzu.com In contrast, PCI typically produces protonated molecular ions, providing clear molecular weight information and often increasing sensitivity due to fewer fragment ions. shimadzu.com For the analysis of FAMEs, PCI has been shown to be superior to EI in terms of sensitivity, particularly for unsaturated fatty acids. shimadzu.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The IR spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to the vibrations of different bonds. docbrown.info

The most prominent feature in the IR spectrum of an ester like this compound is the strong absorption band due to the carbonyl (C=O) stretching vibration, which typically appears in the range of 1750 to 1735 cm⁻¹. docbrown.infolibretexts.org Additionally, the C-O stretching vibrations, characteristic of the ester group, are observed in the region of 1300 to 1000 cm⁻¹. libretexts.org The presence of C-H stretching vibrations from the alkane chain is also evident in the spectrum. docbrown.info

Various IR techniques have been used to analyze this compound, including Fourier Transform Infrared (FTIR) spectroscopy using a capillary cell with the neat substance, and Attenuated Total Reflectance (ATR)-IR spectroscopy. nih.gov

UV-Vis Spectroscopy in Derivatized this compound Systems

While this compound itself does not have strong absorption in the ultraviolet-visible (UV-Vis) region, derivatization can be employed to introduce a chromophore, enabling its analysis by UV-Vis spectrophotometry. slideshare.net This indirect method is particularly useful for quantifying compounds that absorb weakly or not at all in the UV-Vis range. slideshare.net The derivatization reaction forms a new compound with increased absorptivity and selectivity. slideshare.net

For example, in the analysis of other compounds, derivatization reactions such as diazotization and coupling, condensation reactions, and oxidation methods are used to form colored or UV-absorbing products that can be quantified. slideshare.netbioline.org.br A similar principle could be applied to this compound if a suitable derivatizing agent that reacts with the ester functional group to produce a chromophoric product is selected. In a study on a related compound, methyl 10-oxoundecanoate, stopped-flow UV-Vis spectroscopy was used to monitor the formation of an enolate at a wavelength of 245 nm during kinetic analysis.

Advanced Hyphenated Techniques for Comprehensive Analysis

The characterization and quantification of this compound, a fatty acid methyl ester (FAME), is greatly enhanced by the use of advanced hyphenated analytical techniques. These methods couple the high-resolution separation power of chromatography with the sensitive and specific detection capabilities of mass spectrometry, providing a robust platform for comprehensive analysis.

GC-MS and LC-MS Applications

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools for the detailed analysis of this compound in various matrices. These techniques offer high sensitivity and selectivity, allowing for both the identification and precise measurement of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. In this technique, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification.

This compound is frequently analyzed as part of a broader analysis of fatty acid methyl esters (FAMEs) in various samples, including biological tissues, food products, and industrial formulations. lcms.czrestek.com For instance, GC-MS has been successfully employed to identify this compound as a component in complex mixtures. phcogj.com The technique's ability to separate closely related FAMEs is crucial for accurate characterization. restek.com

The electron impact (EI) ionization mode is commonly used in GC-MS analysis of FAMEs. pepolska.pl While EI can cause extensive fragmentation, making the molecular ion less abundant, the resulting fragments are highly specific and useful for structural confirmation. nih.gov Key fragments observed in the mass spectrum of this compound can be used for its identification. nih.gov

To enhance the analysis, particularly in complex matrices, derivatization techniques are often employed to convert fatty acids into their more volatile methyl esters prior to GC-MS analysis. researchgate.net this compound itself can also serve as an internal standard in the GC-MS analysis of other compounds due to its stable and predictable chromatographic behavior. nih.gov For example, it has been used as a protective agent to minimize matrix effects during the GC-MS analysis of phthalates in wine. oiv.int

Table 1: GC-MS Parameters for this compound Analysis

| Parameter | Value/Condition | Source |

| Column Type | FAMEWAX, Stabilwax, Rtx-Wax, Rt-2560 | restek.com |

| Injector Temperature | 150°C ramped to 280°C | oiv.int |

| Carrier Gas | Helium | oiv.int |

| Ionization Mode | Electron Impact (EI) | pepolska.pl |

| Ionization Energy | 70 eV | nih.govoiv.int |

| MS Detector | Quadrupole, Time-of-Flight (TOF) | lcms.cznih.gov |

Interactive Data Table: GC-MS Fragmentation of this compound The following table shows typical mass-to-charge ratios (m/z) and their relative intensities observed in the mass spectrum of this compound.

| m/z | Relative Intensity (%) | Ion Identity |

| 74 | 100.00 | McLafferty rearrangement ion [CH3OC(OH)=CH2]+ |

| 87 | 44.48 - 52.14 | [CH3OCO(CH2)2]+ |

| 43 | 36.65 | [C3H7]+ |

| 41 | 30.23 | [C3H5]+ |

| 55 | 25.93 | [C4H7]+ |

| Data sourced from PubChem CID 15607. nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS)

While GC-MS is highly effective, LC-MS provides a powerful alternative, particularly for the analysis of less volatile or thermally labile compounds. LC-MS separates compounds in the liquid phase before they are introduced into the mass spectrometer. This technique is often used for the analysis of complex biological samples. thermofisher.com

In the context of this compound and related FAMEs, LC-MS is frequently used in metabolomics and for the analysis of lipids. sigmaaldrich.com The development of LC-MS methods for the analysis of testosterone and its esters, which are structurally related to FAMEs, highlights the utility of this technique for steroid analysis. derpharmachemica.comtandfonline.comdiva-portal.orgmedrxiv.org These methods often employ reversed-phase chromatography with C18 or similar columns and use electrospray ionization (ESI) to generate ions for mass analysis. diva-portal.orgmedrxiv.org

LC-MS/MS, or tandem mass spectrometry, further enhances selectivity and sensitivity by performing an additional fragmentation step. derpharmachemica.com This is particularly useful for quantifying low levels of analytes in complex matrices. thermofisher.com In Multiple Reaction Monitoring (MRM) mode, specific precursor-to-product ion transitions are monitored, providing a high degree of specificity and reducing background noise. diva-portal.org

Although direct LC-MS analysis of this compound is less common than GC-MS, the principles and methodologies applied to other lipids and esters are readily adaptable. For instance, LC-MS methods have been developed for the comprehensive analysis of various steroid hormones, demonstrating the capability to separate and detect structurally similar compounds. medrxiv.org

Table 2: Representative LC-MS Parameters for Analysis of Related Compounds

| Parameter | Value/Condition | Source |

| Column Type | Reversed-phase (e.g., C18, C8) | derpharmachemica.comdiva-portal.orgmedrxiv.org |

| Mobile Phase | Methanol/water or Acetonitrile/water with additives (e.g., formic acid, ammonium acetate) | derpharmachemica.comtandfonline.comdiva-portal.org |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode | diva-portal.orgmedrxiv.org |

| MS Detector | Triple Quadrupole (QqQ), Orbitrap | thermofisher.comderpharmachemica.com |

| Analysis Mode | Multiple Reaction Monitoring (MRM) for quantification | diva-portal.org |

Environmental and Sustainable Applications of Methyl Undecanoate

Contributions to Green Chemistry in Industrial Applications

Methyl undecanoate plays a crucial role in advancing green chemistry within industrial applications by serving as a renewable feedstock. Derived from natural sources, it offers an environmentally friendlier alternative to compounds traditionally sourced from fossil fuels. One notable pathway for its production involves the processing of castor oil, a readily available bio-resource. Castor oil primarily consists of triglycerides of ricinoleic acid. Through a transesterification reaction with methanol, these triglycerides are converted into methyl ricinoleate. Subsequently, the pyrolysis of methyl ricinoleate yields heptanal and this compound. This process exemplifies how agricultural products can be transformed into valuable chemical intermediates, thereby reducing the carbon footprint associated with chemical manufacturing mdpi.com.

The broader context of utilizing fatty acid methyl esters (FAMEs), including this compound, as renewable feedstocks is a cornerstone of modern oleochemistry. FAMEs are widely recognized not only as "green" fuels, such as biodiesel, but also as versatile starting materials for the production of various fine chemicals abiosus.orgresearchgate.net. The shift towards using bio-derived materials like this compound supports sustainable industrial practices by promoting the use of renewable resources and potentially reducing the environmental impact of chemical production abiosus.orgnih.gov.

Development of Sustainable Alternatives in Chemical Synthesis

This compound's utility as a sustainable alternative in chemical synthesis is rooted in its structure, which allows for its transformation into various downstream products. Its role as a bio-derived building block is particularly evident in the synthesis of polymers and other specialty chemicals. The production of this compound from castor oil highlights a sustainable route to obtain a C11 ester, which can then be further functionalized for diverse applications mdpi.com.

For instance, the ability to obtain this compound from a natural, renewable source like castor oil provides a sustainable starting material for the synthesis of new materials. This aligns with the principles of green chemistry by offering alternatives to conventional synthesis routes that rely on non-renewable petrochemicals. The process of converting methyl ricinoleate into this compound is a key step in this sustainable value chain mdpi.com.

The broader field of cross-metathesis, particularly involving unsaturated fatty acid methyl esters (FAMEs) derived from plant oils, is a significant area where compounds like this compound contribute to green chemistry. This catalytic transformation allows for the efficient synthesis of valuable oleochemical products from renewable sources, minimizing waste and energy consumption compared to traditional methods abiosus.orgresearchgate.netnih.gov.

Table 1: Sustainable Production Pathway of this compound

| Step | Reactant | Product | Description | Source |

| 1 | Castor Oil (Triglycerides of Ricinoleic Acid) | Methyl Ricinoleate | Transesterification with methanol to form methyl esters. | mdpi.com |

| 2 | Methyl Ricinoleate | This compound + Heptanal | Pyrolysis of methyl ricinoleate to cleave the molecule. | mdpi.com |

This pathway demonstrates the potential of this compound as a bio-derived intermediate, contributing to the development of sustainable alternatives in chemical synthesis by utilizing readily available natural resources.

Applications of Methyl Undecanoate in Materials Science and Industrial Chemistry Research

Research into Methyl Undecanoate as an Intermediate in Organic Synthesis

This compound serves as a crucial intermediate in various organic synthesis pathways, leading to the production of diverse chemical compounds. chemimpex.comcymitquimica.com

Research has explored the use of this compound as a precursor for the synthesis of surfactants. Surfactants are vital compounds in numerous industries, including detergents, cosmetics, and coatings, due to their ability to reduce surface tension between different phases. nih.gov this compound can be chemically modified to create new classes of surfactants. For instance, the conversion of 11-bromoundecanoic acid into methyl 11-bromoundecanoate is a preliminary step in synthesizing betaine zwitterionic surfactants. These betaines, characterized by techniques such as Fourier Transform Infrared (FTIR), Proton Nuclear Magnetic Resonance (¹H-NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR), and mass spectral analysis, have shown superior surface activities compared to single-chain betaine surfactants. researchgate.net

The synthesis of methyl ester-based surfactants, including those derived from fatty acid methyl esters, often involves transesterification processes. These methods aim to produce biodegradable and economical alternatives to traditional petroleum-based surfactants like alkylphenol ethoxylates (APEs), which raise environmental concerns. nih.govgoogle.com

This compound has been investigated for its potential role as a solvent in various chemical processes. Its solubility profile, characterized by good compatibility with non-polar organic solvents and limited solubility in water, makes it suitable for applications where a non-polar medium is required. solubilityofthings.com This property is advantageous in certain organic reactions and extractions. solubilityofthings.com

Precursor for Surfactant Synthesis

Polymer Chemistry Research Involving this compound

In polymer chemistry, this compound is a compound of significant interest, particularly in the development of new materials with modified properties and the creation of bio-based polymers. solubilityofthings.com

This compound is actively researched for its application as a plasticizer in polymers, notably in polyvinyl chloride (PVC). acmechem.comchemicalbook.comfishersci.comfishersci.co.uklookchem.com Plasticizers are additives that enhance the flexibility, workability, and distensibility of polymeric materials by increasing the spacing between polymer chains and reducing intermolecular forces. chemicalbull.comdiva-portal.org Research indicates that this compound can impart desirable mechanical properties to flexible PVC films. For example, studies on polyester plasticizers, which can include methyl ester-terminated polyesters, have shown that they can enhance plasticizing efficiency, leading to greater elongation, good miscibility, and reduced surface segregation in PVC films. diva-portal.org

The effectiveness of plasticizers is often assessed by their impact on properties such as tensile strength, elongation at break, and glass transition temperature (Tg). A decrease in Tg upon plasticizer addition signifies improved plasticizing efficiency. researchgate.net

The incorporation of this compound into polymer matrices has been explored as a strategy to modify the physical and chemical properties of the resulting materials. solubilityofthings.com Its reactive double bond, particularly in derivatives like methyl 10-undecenoate, allows for its integration into polymer structures. solubilityofthings.com This incorporation can lead to polymers with enhanced or tailored characteristics, such as improved thermal stability or altered mechanical properties. For instance, the synthesis of semi-crystalline polyesters and poly(ester-amide)s from methyl 10-undecenoate has demonstrated that the incorporation of amide functions can significantly increase Young's modulus from 83 to 363 MPa, and result in semi-crystalline materials with melting points ranging from 22 °C to 127 °C. rsc.orgresearchgate.net These polymers also exhibited good thermal stability with a 5% weight loss temperature in the range of 330–350 °C. rsc.orgresearchgate.net

The following table summarizes some property modifications observed in polymers incorporating this compound derivatives:

| Polymer Type (Derived from Methyl 10-Undecenoate) | Property Modified | Observed Change | Reference |

| Semi-crystalline polyesters / poly(ester-amide)s | Young's Modulus | Increased from 83 to 363 MPa with increasing amide functions | rsc.orgresearchgate.net |

| Semi-crystalline polyesters / poly(ester-amide)s | Melting Point | Ranged from 22 °C to 127 °C with amide function incorporation | rsc.orgresearchgate.net |

| Semi-crystalline polyesters / poly(ester-amide)s | Thermal Stability | 5% weight loss temperature in the range 330–350 °C | rsc.orgresearchgate.net |

This compound is a promising building block for the development of bio-based polymers, aligning with the growing demand for sustainable and environmentally friendly materials. solubilityofthings.comfishersci.comresearchgate.nettesisenred.netacs.orgacs.org It can be derived from renewable sources, such as castor oil, which is efficiently used as a raw material for the synthesis of polyesters and poly(ester-amide)s. rsc.orgresearchgate.neticevirtuallibrary.com

Research focuses on synthesizing monomers from this compound or its derivatives, which can then be polymerized to form bio-based polyesters and polyamides. For example, methyl 10-undecenoate has been used to synthesize aliphatic diols through transesterification, amidation, and thiol-ene reactions. These diols subsequently react with bio-based methyl diesters to yield polyesters or poly(ester-amide)s with relatively high molar masses. rsc.orgresearchgate.net Another approach involves the synthesis of 11-aminoundecanoic acid, a monomer for Nylon-11, where this compound is an intermediate obtained from the pyrolysis of methyl ricinoleate. mdpi.com

The development of bio-based polyesters from plant oils, including those derived from unsaturated fatty acid esters like this compound, is a significant area of research. These efforts aim to produce polymers with tunable mechanical properties and biodegradability, offering sustainable alternatives to fossil oil-based materials. researchgate.netacs.org

Future Research Directions and Emerging Areas for Methyl Undecanoate

Exploration of Undiscovered Biological Activities

While methyl undecanoate is known as a metabolite nih.govebi.ac.uk, its full spectrum of biological activities remains largely unexplored. Research into its potential as an antimicrobial, anti-inflammatory, or even anticancer agent is an emerging area. Derivatives of undecenoic acid, a related compound, have shown promising biological activities, including antioxidant and anticancer properties against prostate cancer cell lines (DU145). pharmacyjournal.in Studies have also indicated that certain this compound derivatives may possess anti-inflammatory and antimicrobial effects, with the ester group potentially hydrolyzing in biological environments to release undecanoic acid, which is known for its biological activity. smolecule.com Furthermore, some research suggests that methyl 10-methyl-undecanoate, a related compound, exhibits antioxidant, antibacterial, and anticancer activity. researchgate.net The exploration of novel lipoconjugates based on 10-undecenoic acid methyl ester has also demonstrated antioxidant and anticancer activities against cell lines like MCF7, DU145, and MDA-MB-231. nih.gov

Development of Advanced Catalytic Systems for Sustainable Production and Derivatization

The current synthesis of this compound often involves the esterification of undecanoic acid with methanol in the presence of an acid catalyst. cymitquimica.com Future research directions include developing more sustainable and efficient catalytic systems for its production. This could involve enzymatic synthesis, which offers milder reaction conditions and reduced environmental impact. The interest in this compound for biodiesel production, where it can be derived from fatty acids in vegetable oils, highlights the need for green and efficient transesterification processes. cymitquimica.com Advanced catalytic systems could also facilitate the selective derivatization of this compound, leading to a broader range of functionalized compounds with enhanced properties for various applications.

Integration into Advanced Functional Materials

This compound's properties, such as its moderate volatility and solubility in organic solvents, make it a candidate for integration into advanced functional materials. cymitquimica.comsolubilityofthings.com It is already recognized for its use as a plasticizer in polymers and as an additive in lubricants and surfactants. cymitquimica.comacmesynthetic.comchemicalbull.comthermofisher.inacmechem.comfishersci.co.ukfishersci.caacmesynthetic.com Future research could focus on:

Polymer Science: Developing novel polymers or polymer blends where this compound acts as a bio-based plasticizer, improving flexibility and reducing reliance on petroleum-derived additives.

Lubricants: Exploring its potential as a component in high-performance, biodegradable lubricants, particularly in applications requiring enhanced lubricity and environmental compatibility. chemicalbull.comacmesynthetic.com

Phase Change Materials (PCMs): Investigating its suitability as a PCM for thermal energy storage, given its melting and freezing characteristics.

Surfactants: Further research into its use in the production of bio-based surfactants for various industrial and personal care applications. cymitquimica.comchemicalbull.com

Systems-Level Studies of this compound in Metabolomics and Lipidomics

This compound is a known metabolite, and systems-level studies using metabolomics and lipidomics approaches can provide deeper insights into its biological roles. nih.govebi.ac.uk Such studies could:

Biomarker Discovery: Identify this compound or its derivatives as potential biomarkers for various physiological states or diseases. For instance, fatty acids are crucial in lipid metabolism, and their levels can indicate metabolic and endocrine function, which is significant for disease pathogenesis and prevention. creative-proteomics.com this compound has been used as an internal standard in gas-liquid chromatography for quantifying fatty acids in human milk, indicating its relevance in metabolic profiling. ebi.ac.ukchemsrc.comglpbio.com

Metabolic Pathway Elucidation: Map its involvement in complex metabolic pathways, particularly those related to fatty acid metabolism and lipid transport.

Nutritional and Environmental Impact: Understand how dietary intake or environmental factors influence this compound levels and its subsequent effects on biological systems.

Circular Economy Approaches for this compound Production and Utilization

Embracing circular economy principles in the production and utilization of this compound is a critical future direction. This involves:

Waste Valorization: Exploring the synthesis of this compound from agricultural waste, industrial by-products, or other renewable biomass sources. For example, it can be derived from fatty acids found in vegetable oils and has been identified as a minor component of biodiesel from municipal sewage sludge. cymitquimica.comglpbio.com

Biorefinery Integration: Integrating this compound production into existing or new biorefinery concepts to maximize resource efficiency and minimize waste generation.

End-of-Life Management: Designing products containing this compound for easier recycling, biodegradation, or safe disposal, closing the loop on its material lifecycle. Its biodegradability is already recognized, making it a more environmentally friendly option compared to some synthetic compounds. solubilityofthings.com

Q & A

Q. How can Methyl undecanoate be accurately identified in complex mixtures using chromatographic techniques?

this compound is identified via gas chromatography (GC) by comparing retention times and mass spectra with certified reference standards. The National Institute of Standards and Technology (NIST) provides critical data (molecular formula: C₁₂H₂₄O₂, CAS 1731-86-8) for spectral matching . System suitability tests, such as resolution ≥5 between this compound and laurate using helium carrier gas (2.0 mL/min, split ratio 50:1), ensure accurate identification . Retention indices and column specifications (e.g., chiral stationary phases for isomer separation) further enhance specificity .

Q. What methodologies are recommended for preparing this compound as an internal standard in catalytic hydrogenation studies?

High-purity this compound (≥99%) is typically dissolved in inert solvents like n-hexane at calibrated concentrations. Its role as an internal standard requires validation of non-reactivity with target analytes (e.g., methyl oleate) and consistent recovery rates across experimental batches. Documentation of supplier source (e.g., Macklin) and batch-specific certificates of analysis is critical for reproducibility .

Q. How is this compound utilized in fatty acid methyl ester (FAME) profiling for food or biological samples?

this compound is included in multi-component reference mixes (e.g., 37-FAME standards) at defined concentrations (e.g., 2–4 wt.%) to calibrate GC systems. Its linear retention behavior and stability under ISO 17034 protocols make it ideal for quantifying unsaturated or branched-chain FAMEs in matrices like insect wax or plant oils .

Advanced Research Questions

Q. What strategies resolve co-elution issues between this compound and structurally similar esters in GC analysis?

Co-elution with compounds like methyl laurate (C12:0) is mitigated by optimizing temperature programming (e.g., ramping from 50°C to 250°C) and selecting polar capillary columns (e.g., DB-WAX). Advanced methods include heart-cutting 2D-GC or leveraging chiral porous organic cage-based columns, which enhance separation factors (α) for positional isomers . Semi-quantitative GC/MS with branched-chain isomer standards can further distinguish overlapping peaks .

Q. How does this compound contribute to insect defense mechanisms in ecological studies?

In Maconellicoccus hirsutus (mealybug), this compound is a wax component that enhances offspring survival by reducing desiccation and microbial threats. Experimental workflows involve solvent extraction of wax, GC-FAME profiling, and bioassays to correlate its concentration with antimicrobial activity or desiccation resistance .

Q. How can contradictions in reported retention times for this compound across studies be addressed methodologically?

Discrepancies arise from variations in GC parameters (carrier gas flow rate, column type) or detector sensitivity. To standardize data, researchers should:

Q. What are the best practices for validating the purity of this compound in reference materials?

Purity validation involves:

- Multi-technique analysis (GC-MS, NMR, FTIR) to confirm absence of isomers or contaminants .

- Batch-to-batch consistency checks via certified reference materials (CRMs) from suppliers like Supelco or Chiron .

- Participation in interlaboratory proficiency testing programs.

Methodological Reporting Guidelines

Q. What critical elements should be included when describing this compound use in experimental methods for publication?

Follow IMRaD structure:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.